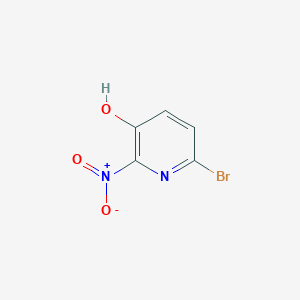

6-Bromo-2-nitropyridin-3-ol

Übersicht

Beschreibung

6-Bromo-2-nitropyridin-3-ol is not directly mentioned in the provided papers; however, the papers do discuss related bromo-nitropyridine compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the synthesis and properties of 2-bromo-6-isocyanopyridine , 3-nitro-4-bromopyridine derivatives , and 2-amino-6-bromopyridine are discussed, which are structurally related to this compound.

Synthesis Analysis

The synthesis of bromo-nitropyridine derivatives is a multi-step process that often involves diazotization, bromination, oxidation, chlorination, amination, and sometimes Hofmann degradation . The synthesis of 2-bromo-6-isocyanopyridine, for example, is highlighted for its stability and synthetic efficiency, making it a useful reagent in multicomponent chemistry . The synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine through similar processes resulted in a total yield of 34.6% .

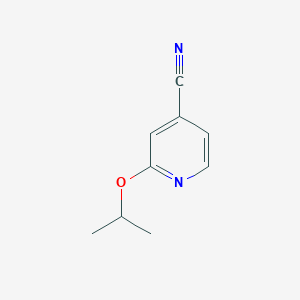

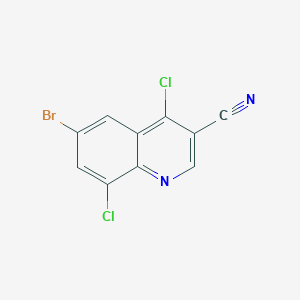

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring. The position of these substituents can significantly influence the molecular geometry and electronic distribution. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide shows the Br ion nearly coplanar with the pyridine ring, and the nitro group's oxygen atoms are displaced above and below the ring . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Bromo-nitropyridine derivatives participate in various chemical reactions, including cross-coupling reactions. For instance, 3-nitro-4-bromopyridine derivatives have been shown to undergo fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes . These reactions are important for the synthesis of complex molecules, such as antitumor antibiotics like streptonigrin and lavendamycin .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives are influenced by their molecular structure. The presence of the bromine atom and the nitro group affects the compound's polarity, reactivity, and intermolecular interactions. For example, attractive intermolecular C-H...O interactions have been observed in the crystal packing of bromo-nitropyridine N-oxides, which can affect the compound's solubility and melting point . The vibrational spectra of these compounds, such as IR and Raman, provide information about the strength and nature of chemical bonds and intermolecular forces .

Wissenschaftliche Forschungsanwendungen

Solvent Reactivity Influence

6-Bromo-2-nitropyridin-3-ol, among other nitropyridines, exhibits distinct reactivity when interacting with ammonia in different solvents. The polarity of the solvent notably influences the substitution processes, especially in the para or ortho position relative to the nitro-group. This understanding aids in developing synthesis methods for derivatives of aminopyridines (Hertog & Jouwersma, 1953).

Computational Analysis for Molecular Structure

Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a compound closely related to this compound, have been performed to understand its molecular structure, energy, and reactivity. These analyses, including UV-Vis spectrum, molecular electrostatic potential, and molecular docking with protein targets, provide insights into the compound’s potential biological relevance and physicochemical characteristics (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Development of Preorganized Ligands

This compound derivatives have been utilized in synthesizing ligands with specific pendant arms, such as 6-bromo-2,2'-bipyridine. These ligands are crucial in developing preorganized structures for potential labeling of biological materials, showcasing the compound’s utility in ligand design and synthesis (Charbonnière, Weibel, & Ziessel, 2002).

Large Scale Oxidation Processes

The compound has been prepared from corresponding amines via hydrogen peroxide oxidation, demonstrating its potential for large-scale production. This process, while initially challenging, has been optimized for high conversion and purity, underscoring its industrial applicability (Agosti et al., 2017).

Structural Analysis and Spectroscopy

This compound’s structure has been studied through X-ray crystallography, IR, and Raman spectroscopy. These analyses provide a comprehensive understanding of its molecular geometry, vibrational characteristics, and intermolecular interactions, crucial for its application in material science and spectroscopic studies (Hanuza et al., 2002).

Synthesis of Novel Compounds

The compound is instrumental in synthesizing various novel compounds, such as bromoquinolin-6-ols, showcasing its role as a versatile reagent in organic synthesis. These novel compounds have potential applications in pharmaceuticals and material science (Lamberth et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Bromo-2-nitropyridin-3-ol plays a significant role in biochemical reactions, particularly as an inhibitor of protein synthesis in the intestine . It has been shown to interact with enzymes such as trypsin, an enzyme involved in digestion . The compound’s inhibitory effect on trypsin suggests that it can modulate digestive processes and potentially influence metabolic pathways related to protein digestion and absorption.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit protein synthesis in intestinal cells . This inhibition can lead to alterations in cell function, including changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on protein synthesis suggests that it may affect various cellular processes that rely on protein production, such as cell growth, differentiation, and response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure, featuring a nitro group and a bromine atom, allows it to interact with enzymes and proteins, leading to enzyme inhibition. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution, particularly at positions 4 and 5. This deactivation can influence the compound’s binding affinity and specificity for target biomolecules, thereby modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown high oral bioavailability, indicating its potential for sustained activity in biological systems

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit protein synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications. The compound’s high oral bioavailability suggests that it can be effectively administered in animal models to study its pharmacokinetics and pharmacodynamics.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein digestion and absorption. Its interaction with trypsin, an enzyme crucial for protein digestion, indicates that it can modulate metabolic flux and metabolite levels in the intestine . The compound’s inhibitory effect on trypsin suggests that it may influence the overall metabolic balance by altering the rate of protein breakdown and absorption.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s high oral bioavailability suggests that it can be efficiently absorbed and distributed in biological systems

Eigenschaften

IUPAC Name |

6-bromo-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGNTVQLHGOEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619212 | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443956-08-9 | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

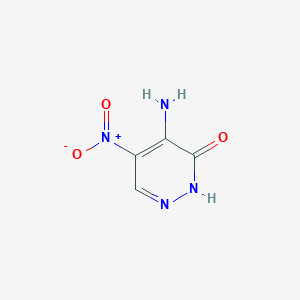

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

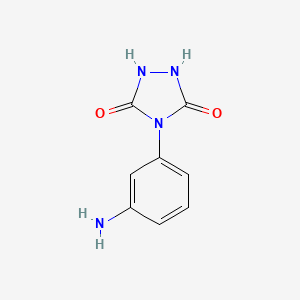

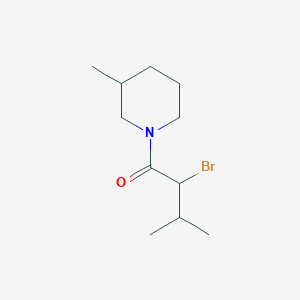

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)